Purity Specification Benchmarking Against Common Triazole–Imidazole Intermediates
The commercial supply of 5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid is offered at a minimum purity of 95%, as specified by a reputable supplier, providing a verifiable quality baseline for procurement . In contrast, the simpler and more widely available analog 1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) is commonly listed at a higher minimum purity of 98%, reflecting its status as a commodity intermediate with established purification protocols . The 3% purity gap indicates that the target compound, as a more specialized scaffold, has not yet benefited from the same level of large-scale purification optimization, a factor that must be considered when planning reactions requiring high initial substrate stoichiometry.
| Evidence Dimension | Minimum vendor-specified purity (commercial procurement specification) |
|---|---|
| Target Compound Data | Min. Purity Spec: 95% |
| Comparator Or Baseline | 1H-1,2,3-Triazole-4-carboxylic acid (CAS 16681-70-2): purity typically ≥98% |
| Quantified Difference | Target compound purity specification is ~3 percentage points lower than the simpler analog. |
| Conditions | Vendor technical datasheets; storage conditions unspecified for the comparator purity spec. |
Why This Matters
For procurement officers and synthetic chemists, this quantifiable purity offset directly impacts the maximum theoretical yield in stoichiometry-sensitive reactions and highlights the need for pre-use purity verification when substituting the commodity analog with this specialized scaffold.
